molecular formula C9H11NO4 B1417637 3,5-Dimethoxy-4-hydroxybenzaldoxime CAS No. 5032-13-3

3,5-Dimethoxy-4-hydroxybenzaldoxime

Cat. No.: B1417637
CAS No.: 5032-13-3
M. Wt: 197.19 g/mol
InChI Key: HWNAFGCZZCDVBB-YHYXMXQVSA-N
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Description

3,5-Dimethoxy-4-hydroxybenzaldoxime is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzaldehyde, characterized by the presence of methoxy and hydroxy groups on the benzene ring, as well as an oxime functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethoxy-4-hydroxybenzaldehyde oxime is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

3,5-Dimethoxy-4-hydroxybenzaldehyde oxime inhibits the activity of COX-2 in a dose-dependent manner . By inhibiting COX-2, it reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid. By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation and pain.

Result of Action

The inhibition of COX-2 by 3,5-Dimethoxy-4-hydroxybenzaldehyde oxime leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

3,5-Dimethoxy-4-hydroxybenzaldehyde oxime plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a mediator in the degradation of indigo carmine by bacterial laccase (benzenediol oxygen oxidoreductase) obtained from the organism γ-Proteobacterium JB . This interaction highlights its potential in enzymatic reactions and its ability to influence the activity of specific enzymes.

Cellular Effects

The effects of 3,5-Dimethoxy-4-hydroxybenzaldehyde oxime on various types of cells and cellular processes are noteworthy. It has been observed to exhibit antioxidant, anti-hyperglycemic, and anti-inflammatory activities . These properties suggest that 3,5-Dimethoxy-4-hydroxybenzaldehyde oxime can influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

At the molecular level, 3,5-Dimethoxy-4-hydroxybenzaldehyde oxime exerts its effects through specific binding interactions with biomolecules. The formation of oximes involves the reaction of the compound with nucleophiles, leading to the formation of a stable adduct . This process can result in enzyme inhibition or activation, depending on the nature of the interaction, and can also lead to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dimethoxy-4-hydroxybenzaldehyde oxime can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can vary, and its degradation products may have different biological activities . These temporal effects are important considerations in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3,5-Dimethoxy-4-hydroxybenzaldehyde oxime vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is essential for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

3,5-Dimethoxy-4-hydroxybenzaldehyde oxime is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been shown to participate in the degradation of certain organic compounds by bacterial enzymes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells.

Transport and Distribution

The transport and distribution of 3,5-Dimethoxy-4-hydroxybenzaldehyde oxime within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different cellular compartments can impact its function and effectiveness.

Subcellular Localization

The subcellular localization of 3,5-Dimethoxy-4-hydroxybenzaldehyde oxime is an important aspect of its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxy-4-hydroxybenzaldoxime can be synthesized through the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production methods for 3,5-dimethoxy-4-hydroxybenzaldehyde oxime involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-hydroxybenzaldoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The methoxy and hydroxy groups on the benzene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3,5-Dimethoxy-4-hydroxybenzaldoxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Syringaldehyde: 3,5-Dimethoxy-4-hydroxybenzaldehyde.

    Vanillin: 4-Hydroxy-3-methoxybenzaldehyde.

    Isovanillin: 3-Hydroxy-4-methoxybenzaldehyde.

Uniqueness

3,5-Dimethoxy-4-hydroxybenzaldoxime is unique due to the presence of both methoxy and hydroxy groups on the benzene ring, as well as the oxime functional group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

5032-13-3

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

4-[(Z)-hydroxyiminomethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C9H11NO4/c1-13-7-3-6(5-10-12)4-8(14-2)9(7)11/h3-5,11-12H,1-2H3/b10-5-

InChI Key

HWNAFGCZZCDVBB-YHYXMXQVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N\O

SMILES

COC1=CC(=CC(=C1O)OC)C=NO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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